molecular formula C13H15NO B15301269 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine

1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine

Cat. No.: B15301269
M. Wt: 201.26 g/mol
InChI Key: YUCOMZUGBVMABB-UHFFFAOYSA-N
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Description

1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine is a benzofuran-containing compound with a cyclopropane-substituted ethanamine backbone. Its structure combines the aromatic benzofuran moiety, known for diverse pharmacological activities, with a cyclopropyl group that may enhance metabolic stability and influence steric interactions with biological targets.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)-2-cyclopropylethanamine

InChI

InChI=1S/C13H15NO/c14-11(7-9-5-6-9)13-8-10-3-1-2-4-12(10)15-13/h1-4,8-9,11H,5-7,14H2

InChI Key

YUCOMZUGBVMABB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C2=CC3=CC=CC=C3O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxyacetophenones under basic conditions . For 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine, a common synthetic route may include the following steps:

    Formation of Benzofuran Ring: Cyclization of o-hydroxyacetophenones or o-hydroxybenzyl ketones.

    Attachment of Cyclopropyl Group: Introduction of the cyclopropyl group through a suitable alkylation reaction.

    Introduction of Amine Group: Conversion of the intermediate to the desired amine through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for benzofuran derivatives may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored for the efficient production of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Mechanism of Action

The mechanism of action of 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. The cyclopropyl and amine groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

(–)-1-(Benzofuran-2-yl)-2-propylaminopentane [(–)BPAP]

  • Structure : Features a pentyl chain with a propylamine substituent instead of cyclopropane.
  • Activity : Acts as a selective enhancer of catecholamine and serotonin release in the brain, with proposed applications in neurodegenerative diseases .
  • Key Difference : The longer alkyl chain in (–)BPAP may improve blood-brain barrier penetration compared to the cyclopropyl analog, which could prioritize peripheral effects.

1-(Benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB)

  • Structure : Contains an N-methylpropan-2-amine group.
  • Activity : Identified as a psychoactive substance with structural similarities to stimulants like MDMA. NMR and GC-MS data confirm its stability and purity .
  • Key Difference : The methyl group on the amine may reduce metabolic degradation compared to unsubstituted amines, whereas the cyclopropyl group in the target compound could confer rigidity and altered receptor binding.

Cyclopropane-Containing Analogs

1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine

  • Structure : Replaces benzofuran with a bromo-fluorophenyl ring.
  • Activity : Marketed as a versatile small-molecule scaffold for drug discovery, highlighting the role of cyclopropane in modulating electronic properties and bioavailability .
  • Key Difference : Halogen substituents increase molecular weight (258.13 g/mol) and may enhance interactions with hydrophobic binding pockets.

Heterocycle-Substituted Derivatives

2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine

  • Structure : Substitutes benzofuran with benzothiophene (sulfur instead of oxygen).
  • Activity: Not explicitly stated, but sulfur’s electronegativity and lipophilicity differences could alter receptor affinity compared to benzofuran derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine C₁₂H₁₃NO 187.24 Cyclopropyl Under investigation [Hypothetical]
(–)-BPAP C₁₅H₂₀N₂O 244.34 Propylaminopentane Neuroenhancement
2-MAPB C₁₂H₁₅NO 189.24 N-methylpropan-2-amine Psychoactive
1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine C₁₁H₁₃BrFN 258.13 Bromo-fluorophenyl Scaffold for drug design
2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine C₁₁H₁₃NS 191.29 Benzothiophene Not specified

Research Findings and Implications

  • Synthetic Routes: The target compound may be synthesized via methods similar to those for 1-(benzofuran-2-yl)ethanone derivatives, involving halogenation and cyclopropanation steps .
  • Biological Potential: While (–)BPAP and 2-MAPB highlight benzofuran’s role in CNS modulation, antimicrobial benzofuran-2-yl acetamides (e.g., from ) suggest broader therapeutic applications .
  • Structural Optimization : Cyclopropane’s strain and rigidity may improve metabolic stability but require balancing with solubility challenges compared to linear alkyl chains .

Biological Activity

1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article compiles various research findings related to its biological activity, including mechanisms of action, pharmacological effects, and case studies that highlight its significance in drug development.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H13NO\text{C}_{12}\text{H}_{13}\text{N}\text{O}

Key Properties

PropertyValue
Molecular Weight189.24 g/mol
IUPAC Name1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine
SolubilitySoluble in organic solvents

Research indicates that 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine may interact with various biological targets, influencing pathways associated with inflammation and neuroprotection.

  • Inflammatory Response : The compound has been shown to activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β. Studies indicate that it induces caspase-1 activation and lytic cell death (pyroptosis) in bone marrow-derived dendritic cells (BMDCs) .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine:

  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduces the levels of inflammatory markers in activated immune cells. The effective concentration for inducing these effects was found to be lower than that of established anti-inflammatory agents .
  • Neuroprotective Activity : In animal models, the compound exhibited protective effects against neurotoxic agents, suggesting a role in mitigating neuronal damage .
  • Gastroprotective Effects : Related compounds have shown gastroprotective properties, indicating a potential for therapeutic applications in gastrointestinal disorders .

Study 1: Inflammation Model

A study involving BMDCs treated with LPS followed by administration of 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine showed a marked increase in IL-1β release compared to control groups. The results suggest that the compound effectively activates the NLRP3 inflammasome pathway, which is crucial for innate immune responses .

Study 2: Neuroprotection

In a rodent model of neuroinflammation, administration of 1-(Benzofuran-2-yl)-2-cyclopropylethan-1-amine resulted in reduced neuronal apoptosis and improved behavioral outcomes. These findings support its potential use in treating neurodegenerative diseases .

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